molecular formula C8H3F3N2O3 B13576875 1-Isocyanato-3-nitro-5-trifluoromethylbenzene

1-Isocyanato-3-nitro-5-trifluoromethylbenzene

Cat. No.: B13576875
M. Wt: 232.12 g/mol
InChI Key: VSAGYKALAGRDRZ-UHFFFAOYSA-N
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Description

1-Isocyanato-3-nitro-5-trifluoromethylbenzene is an organic compound with the molecular formula C8H4F3N2O3 It is characterized by the presence of an isocyanate group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-nitro-5-trifluoromethylbenzene can be synthesized through several methods. One common approach involves the nitration of 1-isocyanato-3-trifluoromethylbenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-3-nitro-5-trifluoromethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Addition: Primary or secondary amines under mild conditions.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-amino-3-nitro-5-trifluoromethylbenzene.

    Addition: Formation of urea derivatives.

Scientific Research Applications

1-Isocyanato-3-nitro-5-trifluoromethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-isocyanato-3-nitro-5-trifluoromethylbenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

    1-Isocyanato-3-trifluoromethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.

    1-Isocyanato-3-nitrobenzene: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.

    1-Nitro-3-trifluoromethylbenzene:

Uniqueness: 1-Isocyanato-3-nitro-5-trifluoromethylbenzene is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the isocyanate and nitro groups provide versatile reactivity for various chemical transformations.

Properties

Molecular Formula

C8H3F3N2O3

Molecular Weight

232.12 g/mol

IUPAC Name

1-isocyanato-3-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)5-1-6(12-4-14)3-7(2-5)13(15)16/h1-3H

InChI Key

VSAGYKALAGRDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N=C=O)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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